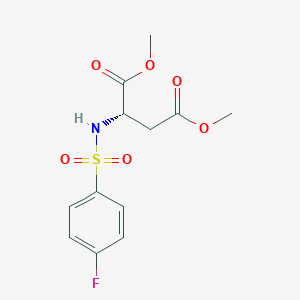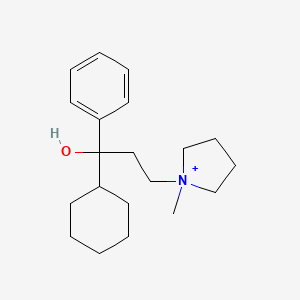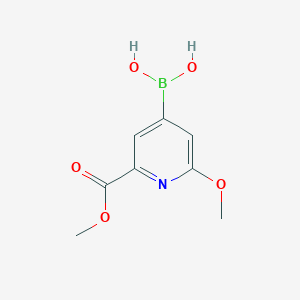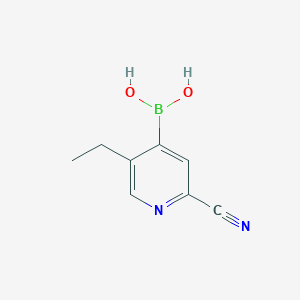![molecular formula C10H20OSi B14081942 trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane is an organosilicon compound with the molecular formula C10H20OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a cyclohexene ring, which is substituted with a methyl group at the 4-position. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane typically involves the reaction of a cyclohexene derivative with a trimethylsilylating agent. One common method is the hydrosilylation reaction, where a hydrosilane (such as trimethylsilane) is added across the double bond of the cyclohexene derivative in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and product purity. The use of fixed bed reactors with supported catalysts is common, as it enables efficient catalysis and easy separation of the product from the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorotrimethylsilane can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: The compound is used in the production of silicone-based materials, which are employed in a wide range of industrial applications, including sealants, adhesives, and coatings
Wirkmechanismus
The mechanism by which trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in environments where stability is crucial. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its silicon atom, forming strong covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxymethylsilane: Another organosilicon compound with similar applications but different reactivity due to the presence of methoxy groups.
3-Aminopropyltriethoxysilane: Used for similar purposes but contains an amino group, which provides different chemical properties and reactivity.
(3R,4S)-2,2,4-trimethyl-3-(3-methylbutyl)oxolane: A structurally similar compound with different functional groups and applications
Uniqueness
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane is unique due to its specific combination of a cyclohexene ring and a trimethylsilyl group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .
Eigenschaften
Molekularformel |
C10H20OSi |
|---|---|
Molekulargewicht |
184.35 g/mol |
IUPAC-Name |
trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane |
InChI |
InChI=1S/C10H20OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h7,9H,5-6,8H2,1-4H3/t9-/m1/s1 |
InChI-Schlüssel |
RXHONFUPUZJGQP-SECBINFHSA-N |
Isomerische SMILES |
C[C@H]1CCC(=CC1)O[Si](C)(C)C |
Kanonische SMILES |
CC1CCC(=CC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


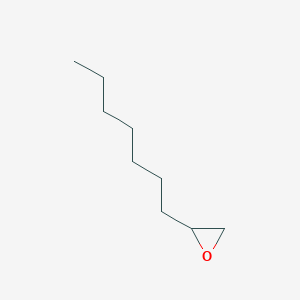
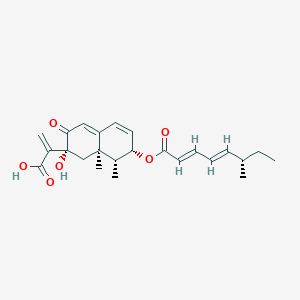
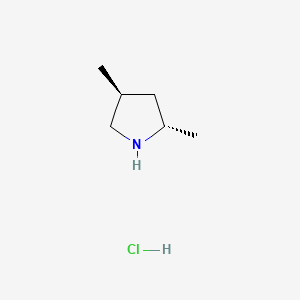
![7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081872.png)
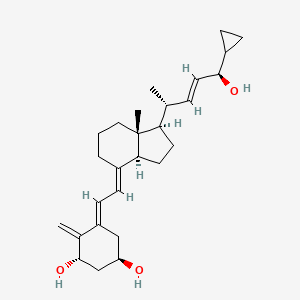

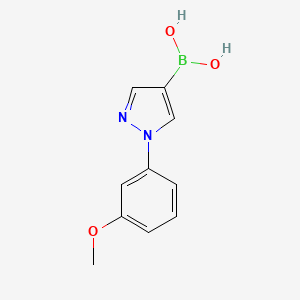

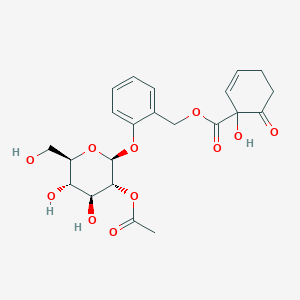
![Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14081922.png)
